molecular formula C10H18Cl2N2O2 B6338649 (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride CAS No. 1211474-35-9

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride

Cat. No.: B6338649
CAS No.: 1211474-35-9
M. Wt: 269.17 g/mol
InChI Key: VTYFZRXJNGZZQK-UHFFFAOYSA-N
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Description

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group attached to a phenoxyethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride typically involves the reaction of 2-(4-hydroxyphenoxy)ethylamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the aminoethoxy group. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving cellular signaling and receptor interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-[4-(2-Hydroxyethoxy)phenoxy]ethyl)amine dihydrochloride
  • (2-[4-(2-Methoxyethoxy)phenoxy]ethyl)amine dihydrochloride

Uniqueness

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride is unique due to its specific aminoethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFZRXJNGZZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)OCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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